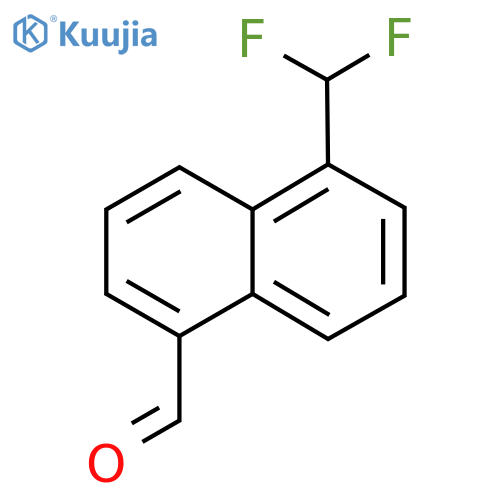

Cas no 1261676-74-7 (1-(Difluoromethyl)naphthalene-5-carboxaldehyde)

1-(Difluoromethyl)naphthalene-5-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-(difluoromethyl)naphthalene-1-carbaldehyde

- 1-(Difluoromethyl)naphthalene-5-carboxaldehyde

-

- インチ: 1S/C12H8F2O/c13-12(14)11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-7,12H

- InChIKey: VRYBMSMHPCSKLR-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC=C2C(C=O)=CC=CC2=1)F

計算された属性

- せいみつぶんしりょう: 206.05432120g/mol

- どういたいしつりょう: 206.05432120g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 17.1

1-(Difluoromethyl)naphthalene-5-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219002303-1g |

1-(Difluoromethyl)naphthalene-5-carboxaldehyde |

1261676-74-7 | 98% | 1g |

$1634.45 | 2023-09-03 | |

| Alichem | A219002303-250mg |

1-(Difluoromethyl)naphthalene-5-carboxaldehyde |

1261676-74-7 | 98% | 250mg |

$748.00 | 2023-09-03 | |

| Alichem | A219002303-500mg |

1-(Difluoromethyl)naphthalene-5-carboxaldehyde |

1261676-74-7 | 98% | 500mg |

$1009.40 | 2023-09-03 |

1-(Difluoromethyl)naphthalene-5-carboxaldehyde 関連文献

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

1-(Difluoromethyl)naphthalene-5-carboxaldehydeに関する追加情報

Recent Advances in the Application of 1-(Difluoromethyl)naphthalene-5-carboxaldehyde (CAS: 1261676-74-7) in Chemical Biology and Pharmaceutical Research

1-(Difluoromethyl)naphthalene-5-carboxaldehyde (CAS: 1261676-74-7) is an emerging fluorinated aromatic aldehyde that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and electronic properties. The incorporation of difluoromethyl groups into aromatic systems has been shown to enhance metabolic stability, lipophilicity, and bioavailability, making this compound a valuable building block in drug discovery and development. Recent studies have explored its applications as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-(Difluoromethyl)naphthalene-5-carboxaldehyde as a key precursor in the synthesis of novel kinase inhibitors. The researchers utilized its aldehyde functionality for condensation reactions with various hydrazine derivatives, yielding a series of Schiff base compounds with potent inhibitory activity against tyrosine kinases. The presence of the difluoromethyl group was found to significantly improve the compounds' cellular permeability and target engagement, as evidenced by in vitro and in vivo assays.

In the field of chemical biology, this compound has been employed as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular systems. A recent ACS Chemical Biology publication (2024) reported the development of a ROS-sensitive fluorescent sensor based on 1-(Difluoromethyl)naphthalene-5-carboxaldehyde. The sensor demonstrated high selectivity for hydroxyl radicals and exhibited a strong fluorescence turn-on response upon oxidation, enabling real-time monitoring of oxidative stress in live cells.

From a synthetic chemistry perspective, several innovative methodologies have been developed for the efficient preparation of 1-(Difluoromethyl)naphthalene-5-carboxaldehyde. A 2023 Organic Letters paper described a novel palladium-catalyzed difluoromethylation protocol that allows for the direct introduction of the difluoromethyl group onto the naphthalene ring system. This advancement has significantly improved the accessibility of this valuable building block for medicinal chemistry applications.

The compound's potential in pharmaceutical formulation has also been investigated. Recent pharmacokinetic studies have shown that derivatives of 1-(Difluoromethyl)naphthalene-5-carboxaldehyde exhibit favorable ADME (absorption, distribution, metabolism, and excretion) profiles, with enhanced metabolic stability compared to their non-fluorinated counterparts. This property makes them particularly attractive for the development of orally bioavailable drugs.

Looking forward, researchers anticipate expanding applications of 1-(Difluoromethyl)naphthalene-5-carboxaldehyde in targeted drug delivery systems and as a scaffold for the development of novel antimicrobial agents. Its unique combination of aromaticity and fluorine substitution patterns offers exciting opportunities for the design of next-generation therapeutics with improved efficacy and safety profiles.

1261676-74-7 (1-(Difluoromethyl)naphthalene-5-carboxaldehyde) 関連製品

- 1355225-27-2(2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester)

- 90347-66-3(Methyl 3-iodo-4-methylbenzoate)

- 1341334-78-8(6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride)

- 2171691-45-3(1-(5-aminopyridin-2-yl)azetidine-2-carboxamide)

- 2361871-78-3(1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide)

- 1017662-79-1(N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide)

- 1261553-61-0(2-(Bromomethyl)-6-cyanobenzenesulfonamide)

- 1021126-44-2(3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)

- 2091216-29-2(INDEX NAME NOT YET ASSIGNED)

- 2138205-30-6(5-bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-1H-1,2,4-triazol-3-amine)